1-(4-Bromo-2-isopropoxyphenyl)ethylamine
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Overview
Description
1-(4-Bromo-2-isopropoxyphenyl)ethylamine is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a bromine atom, an isopropoxy group, and an ethylamine moiety attached to a phenyl ring. This compound is often utilized in organic synthesis and pharmaceutical research due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-isopropoxyphenyl)ethylamine typically involves the following steps:
Bromination: The starting material, 2-isopropoxyphenyl, undergoes bromination to introduce the bromine atom at the 4-position of the phenyl ring.
Alkylation: The brominated intermediate is then subjected to alkylation with ethylamine to form the final product.
Common reagents used in these reactions include bromine for the bromination step and ethylamine for the alkylation step. The reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-isopropoxyphenyl)ethylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-Bromo-2-isopropoxyphenyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study biological pathways and interactions due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-isopropoxyphenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Bromo-2-isopropoxyphenyl)ethylamine can be compared with other similar compounds, such as:
1-(4-Chloro-2-isopropoxyphenyl)ethylamine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromo-2-methoxyphenyl)ethylamine: Similar structure but with a methoxy group instead of isopropoxy.
1-(4-Bromo-2-ethoxyphenyl)ethylamine: Similar structure but with an ethoxy group instead of isopropoxy.
Properties
IUPAC Name |
1-(4-bromo-2-propan-2-yloxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13/h4-8H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXPLGRXWGQXCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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